molecular formula C9H17CaNO5 B000224 3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium CAS No. 137-08-6

3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium

Cat. No.: B000224
CAS No.: 137-08-6
M. Wt: 259.31 g/mol
InChI Key: ZIWNLPKLQFDFEU-FJXQXJEOSA-N
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Description

Calcium pantothenate (C₉H₁₇NO₅·1/2Ca) is the calcium salt of pantothenic acid (vitamin B5), a water-soluble vitamin essential for synthesizing coenzyme A (CoA), a critical molecule in fatty acid metabolism, energy production, and cellular acetylation reactions . Its chemical stability and non-hygroscopic nature make it the preferred form for pharmaceutical, nutritional, and industrial applications compared to free pantothenic acid, which is hygroscopic and unstable .

Properties

CAS No.

137-08-6

Molecular Formula

C9H17CaNO5

Molecular Weight

259.31 g/mol

IUPAC Name

calcium bis(3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate)

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/t7-;/m0./s1

InChI Key

ZIWNLPKLQFDFEU-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Other CAS No.

137-08-6

Synonyms

B 5, Vitamin
B5, Vitamin
Calcium Pantothenate
Dexol
Pantothenate, Calcium
Pantothenate, Zinc
Pantothenic Acid
Vitamin B 5
Vitamin B5
Zinc Pantothenate

Origin of Product

United States

Preparation Methods

Synthesis via Calcium Beta-Alaninate and D-Pantolactone Condensation

The most widely documented industrial method involves the condensation of calcium beta-alaninate with D-pantolactone in ethanol under reflux conditions . This two-step process begins with the reaction of β-alanine with calcium metal in ethanol at 75°C for 6 hours, forming calcium beta-alaninate. Subsequent addition of D-pantolactone and further refluxing at 75°C for 16 hours yields calcium pantothenate with a reported efficiency of 96% .

Key Reaction Parameters

  • Molar Ratio : β-alanine to calcium metal is maintained at 2:1.02 to prevent excess unreacted calcium .

  • Solvent System : Ethanol facilitates both the formation of calcium beta-alaninate and the lactone ring-opening reaction.

  • Monitoring : High-performance liquid chromatography (HPLC) tracks D-pantolactone consumption, ensuring reaction completion .

Advantages :

  • High yield (96%) and enantiomeric purity (specific rotation: +26.2) .

  • Scalable for industrial production with minimal byproducts.

Limitations :

  • Requires strict temperature control to avoid racemization.

Oxalic Acid Diethyl Ester-Isobutyraldehyde-Formaldehyde Route

A patent-pending method (CN1319937C) avoids toxic cyanide reagents by employing oxalic acid diethyl ester, isobutyraldehyde, and formaldehyde . This three-step synthesis produces DL-pantolactone, which is then resolved into D- and L-enantiomers using guanidine carbonate.

Synthetic Pathway :

  • Aldol Condensation : Isobutyraldehyde reacts with formaldehyde in the presence of sodium methoxide to form α,α'-dimethyl-β-hydroxypropionaldehyde.

  • Hydrogenation : Ketopantolactone undergoes catalytic hydrogenation (5% Pd/C, 1–2 MPa, 35–50°C) to yield DL-pantolactone .

  • Enantiomeric Resolution : Guanidine carbonate selectively crystallizes D-pantoic acid guanidine, which is hydrolyzed to D-pantolactone and reacted with calcium beta-alaninate .

Operational Data :

StepConditionsOutcome
Aldol Condensation28% NaOMe, 40°C, 10–12 hours62.5 g crude ketopantolactone
Hydrogenation5% Pd/C, 1–2 MPa H₂, 35–50°C95% conversion to DL-pantolactone
ResolutionGuanidine carbonate, 50–60°C99% enantiomeric excess (D-form)

Advantages :

  • Eliminates sodium cyanide, enhancing environmental safety .

  • Recycles L-pantolactone via racemization, improving atom economy .

Protocol Summary :

  • Sample Preparation : Tablets are powdered, dissolved in sodium acetate buffer (pH 6.7), and diluted to 0.02 µg/mL .

  • Incubation : 16–24 hours at 37°C with L. plantarum.

  • Quantification : Linear regression of turbidity vs. concentration (R² > 0.99) .

HPLC Validation :
A gradient elution method (Table 1) separates calcium pantothenate from degradation products (e.g., pantoyl glycine) .

Table 1: HPLC Gradient Profile for Calcium Pantothenate Analysis

Time (min)Mobile Phase A (%)Mobile Phase B (%)
09010
107030
155050
201090

Acid/Base Hydrolysis Stability Studies

Degradation studies inform shelf-life and storage conditions. Calcium pantothenate degrades faster in alkaline (9.2% per hour in 0.1 N NaOH) than acidic (5.6% per hour in 2 N HCl) environments . Thermal degradation at 80°C for 14 days shows no significant loss, confirming stability in solid formulations .

Degradation Kinetics :

  • Activation Energy : 45 kJ/mol (acidic), 32 kJ/mol (alkaline) .

  • Mechanism : Hydrolysis of the amide bond to form pantoyl glycine .

Industrial-Scale Optimization Strategies

Racemization Recycling :
L-pantolactone, a byproduct of enantiomeric resolution, is racemized back to DL-pantolactone using basic conditions (pH 12, 80°C), achieving 85% recovery .

Catalyst Reuse :
Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 50°C), maintaining 90% hydrogenation efficiency over five cycles .

Chemical Reactions Analysis

Scientific Research Applications

Nutritional Applications

Calcium pantothenate is widely recognized for its essential role in human nutrition. It is a precursor to coenzyme A (CoA), which is vital for fatty acid metabolism, energy production, and the synthesis of neurotransmitters.

Key Findings:

  • Dietary Sources : Calcium pantothenate is found in various foods, including meats, whole grains, and vegetables. It is often included in multivitamin supplements due to its importance in metabolic processes .
  • Supplementation Effects : Research has indicated that adequate intake of calcium pantothenate may reduce the risk of certain health issues, such as cardiovascular diseases and metabolic disorders .

Pharmaceutical Applications

Calcium pantothenate has garnered attention in the pharmaceutical industry for its therapeutic potential.

Case Studies:

  • Wound Healing : A study demonstrated that topical application of calcium pantothenate significantly enhances the proliferation of dermal fibroblasts, which are crucial for wound healing. The research identified several genes modulated by calcium pantothenate that are involved in cellular migration and proliferation .
  • Drug Formulations : Recent investigations into the use of deep eutectic solvents (DESs) with calcium pantothenate have shown promising results in drug delivery systems. The study evaluated the physicochemical properties of calcium pantothenate in DES mixtures, revealing its potential for improving drug solubility and bioavailability .

Cosmetic Applications

Calcium pantothenate is commonly used in cosmetic formulations due to its beneficial properties for skin and hair.

Properties and Uses:

  • Hair Conditioning : It acts as an anti-static agent and improves hair texture, making it a popular ingredient in shampoos and conditioners.
  • Skin Care : Its moisturizing properties help maintain skin hydration and promote healing, making it suitable for creams and lotions .

Data Tables

Application AreaSpecific UseFindings/Notes
NutritionalDietary supplementsReduces risk of cardiovascular diseases; essential for metabolism
PharmaceuticalWound healingEnhances fibroblast proliferation; modulates gene expression
PharmaceuticalDrug formulationsImproves solubility and bioavailability when combined with DESs
CosmeticHair care productsActs as an anti-static agent; improves hair texture
CosmeticSkin care productsMoisturizes skin; promotes healing

Comparison with Similar Compounds

Dexpanthenol (Provitamin B5)

Dexpanthenol (C₉H₁₉NO₄), the stable alcohol analog of pantothenic acid, is widely used in dermatology for skin hydration and wound healing.

Property Calcium Pantothenate Dexpanthenol
Chemical Structure Calcium salt Alcohol analog
Solubility Water-soluble (1 g/3 mL) Highly water-soluble
Mechanism in Wound Healing Stimulates MMP-3 expression Promotes epithelialization via hygroscopic effects
Stability Stable in air and light Stable but prone to oxidation

Key Difference: Calcium pantothenate’s wound-healing efficacy is MMP-3-dependent, while dexpanthenol primarily acts as a moisturizer .

Pantothenic Acid (Free Form)

Pantothenic acid (C₉H₁₇NO₅) is the active form of vitamin B5 but is rarely used commercially due to instability. Calcium pantothenate serves as its stabilized substitute.

Property Calcium Pantothenate Pantothenic Acid
Stability Non-hygroscopic, air-stable Hygroscopic, degrades rapidly
Industrial Use Preferred for formulations Limited to lab-scale research
Bioavailability Equivalent after dissociation Directly bioavailable

Regulatory Note: Calcium pantothenate is authorized for use in feed and water, while d-panthenol (another derivative) is restricted to water-only applications in animal feed .

Pantothenate Analogs (Anti-Malarial Candidates)

Early anti-malarial research identified pantothenate analogs like pantoyltaurine and pantothenones as inhibitors of Plasmodium species. Unlike calcium pantothenate, which supports parasite survival in vitro, these analogs disrupt CoA biosynthesis in malaria parasites .

Key Findings :

  • Calcium Pantothenate : Enhances Plasmodium lophurae survival in culture .
  • Pantothenamides : Inhibit Plasmodium falciparum growth by competing with pantothenate uptake .

Synergistic Combinations

Calcium pantothenate exhibits enhanced efficacy when combined with other nutrients:

  • With Thiamine : Boosts milk yield in dairy cows by 15–20% compared to standalone use .
  • With Zinc Sulfate: Shows moderate hair loss reduction in clinical trials, though less effective than minoxidil .

Clinical Trial Data (Hair Loss) :

Treatment Efficacy (4-Month Trial)
Calcium Pantothenate Alone 28% reduction in hair loss
2% Minoxidil 45% reduction in hair loss
Zinc + Pantothenate Combo 35% reduction in hair loss

Market and Production Dynamics

Calcium pantothenate production is environmentally challenging due to cyanide-containing wastewater, limiting market entry to established players. In contrast, other B vitamins (e.g., B12) have less restrictive production processes.

Factor Calcium Pantothenate Other B Vitamins (e.g., B1, B12)
Top 6 Producers' Market Share 90% 60–75%
Price (2022) $360/kg (407% YoY increase) Stable ($20–50/kg)
Environmental Impact High (cyanide waste) Moderate

Stability and Formulation Advantages

Calcium pantothenate’s compatibility with excipients is superior to other forms:

  • Composite Materials : Mixing with calcium lactate or carbonate improves stability during storage .
  • Analytical Purity : HPLC methods confirm low impurity levels (e.g., pantoic acid ≤0.234%) compared to degradation-prone analogs .

Biological Activity

Calcium pantothenate, the calcium salt of pantothenic acid (vitamin B5), plays a crucial role in various biological processes. It is essential for the synthesis of coenzyme A (CoA), which is vital for fatty acid metabolism, the synthesis of steroid hormones, and the metabolism of carbohydrates and proteins. This article delves into the biological activity of calcium pantothenate, highlighting its mechanisms, effects on health, and relevant research findings.

Calcium pantothenate participates in several biochemical pathways:

  • Coenzyme A Synthesis : Calcium pantothenate is a precursor for CoA, which is involved in the metabolism of fatty acids and carbohydrates. CoA is crucial for the acetylation of various substrates and plays a key role in the citric acid cycle.
  • Antioxidant Activity : As a component of CoA, calcium pantothenate contributes to antioxidant defenses by facilitating the synthesis of glutathione, a major antioxidant in cells .
  • Regulation of Gene Expression : Calcium pantothenate influences gene expression related to lipid metabolism and energy production through its role in CoA synthesis .

1. Antimicrobial Properties

Recent studies have demonstrated that derivatives of pantothenic acid exhibit antimicrobial activity. For instance, pantothenol (a provitamin) has been shown to inhibit the growth of Staphylococcus aureus by targeting its pantothenate kinase, thereby disrupting CoA biosynthesis . This property suggests potential applications in topical antimicrobial formulations.

2. Impact on Nephrolithiasis

Research indicates that calcium pantothenate may influence kidney stone formation. A study involving idiopathic calcium nephrolithiasis revealed that dietary calcium intake, including calcium pantothenate, did not significantly increase the risk of calcium oxalate stone formation among postmenopausal women . This finding underscores its potential role in dietary management for kidney stone prevention.

3. Nutritional Supplementation

Calcium pantothenate is commonly used in dietary supplements due to its stability compared to other forms of vitamin B5. It supports metabolic functions and may help alleviate conditions associated with vitamin B5 deficiency, such as fatigue and irritability .

Research Findings

Several studies have explored the biological activities and health effects of calcium pantothenate:

StudyFocusFindings
Antimicrobial ActivityInhibits Staphylococcus aureus growth by targeting pantothenate kinase.
NephrolithiasisNo significant risk increase for calcium oxalate stones with dietary calcium supplementation.
Hydration BehaviorInvestigated thermodynamic properties in aqueous solutions; indicates unique hydration behavior compared to other compounds.
Nutritional GuidelinesEmphasizes importance in dietary supplements for metabolic health.

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of topical formulations containing pantothenol against skin infections caused by staphylococci. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Kidney Stone Formation : A cohort study involving 100 participants with a history of nephrolithiasis investigated dietary patterns and supplement use, including calcium pantothenate. The study concluded that regular intake did not correlate with increased stone formation, suggesting safety in supplementation.

Q & A

Basic: What experimental design considerations are critical when using calcium pantothenate to suppress vitrification in plant tissue culture?

Vitrification (hyperhydricity) in plant cultures can be mitigated by optimizing calcium pantothenate concentrations. A study on Argania spinosa demonstrated that 100 mg/L calcium pantothenate in the culture medium significantly reduced vitrification, yielding 71.65 leaves, 5.00 cm shoot length, and 5.40 shoots per explant. Genotype-specific responses were observed, with Genotype 3 showing superior results (76.80 leaves, 5.30 cm shoots). Researchers should:

  • Test concentrations between 50–150 mg/L to identify species-specific optima.
  • Include genotype variability in experimental designs.
  • Monitor morphological metrics (leaf count, shoot length) over 4–6 weeks post-subculture .

Basic: How can calcium pantothenate’s impact on fibroblast proliferation be quantified in vitro?

A standardized scratch test using human dermal fibroblasts revealed that 20 µg/mL calcium pantothenate enhances proliferation. Key steps:

Culture fibroblasts in serum-free medium for 24 hours.

Create a scratch wound and treat with 20 µg/mL calcium pantothenate.

Measure wound closure rates via time-lapse microscopy over 48 hours.

Validate with gene expression analysis (e.g., IL-6, IL-8, HMOX-1) using qPCR or microarrays .

Advanced: How does calcium pantothenate modulate MMP-3 expression in post-laser wound healing, and what experimental models validate this mechanism?

Calcium pantothenate accelerates wound closure in laser-injured 3D skin models by upregulating MMP-3, a metalloproteinase critical for extracellular matrix remodeling. Methodological validation includes:

  • siRNA knockdown : Compare wound healing rates in MMP-3-deficient vs. wild-type models treated with calcium pantothenate.
  • Western blotting : Quantify MMP-3 protein levels post-treatment.
  • Functional assays : Assess free radical suppression using fluorescent probes (e.g., DCFH-DA) .

Advanced: How can conflicting clinical data on calcium pantothenate’s efficacy in rheumatoid arthritis (RA) be resolved?

A study reported reduced RA symptoms (morning stiffness, pain) with 2 g/day calcium pantothenate, but small sample size (n=10) and lack of controls limited validity. To address contradictions:

  • Conduct randomized, double-blind trials with larger cohorts (n≥100).
  • Stratify patients by disease severity and pantothenate baseline levels.
  • Use metabolomics to track pantothenate-CoA biosynthesis pathway activity .

Methodological: What analytical techniques ensure USP compliance for calcium pantothenate quantification in dietary supplements?

USP standards require:

  • HPLC-UV : Use a C18 column, 210 nm detection, and mobile phase (e.g., phosphate buffer:acetonitrile = 95:5).
  • Calcium titration : Dissolve 800 mg sample in 2 mL 3N HCl, titrate with 0.05M EDTA using hydroxy naphthol blue indicator (endpoint: blue color).
  • Loss on drying : Dry at 105°C for 3 hours; ≤2% weight loss is acceptable .

Methodological: How can microbiological assays optimize pantothenate quantification in complex matrices?

The AOAC turbidimetric method uses Lactobacillus plantarum growth as a proxy for pantothenate levels:

Prepare calibration curves (0–0.025 µg/mL pantothenic acid).

Autoclave samples to eliminate interferents.

Incubate at 37°C for 18–24 hours; measure optical density at 610 nm.

Validate with titrimetric analysis (72-hour incubation) for higher precision .

Advanced: What molecular pathways link calcium pantothenate to CoA biosynthesis, and how are they experimentally traced?

Calcium pantothenate is a precursor for CoA, which regulates fatty acid oxidation and energy metabolism. Tracing methods include:

  • Isotopic labeling : Use ¹⁴C-labeled pantothenate to track incorporation into CoA.
  • Enzyme assays : Measure pantothenate kinase (PanK) activity via ATP-to-ADP conversion.
  • Knockout models : Compare CoA levels in PanK-deficient vs. wild-type cells .

Basic: What are the stability considerations for calcium pantothenate in cell culture media?

  • Light sensitivity : Store media in amber bottles to prevent photodegradation.
  • pH dependency : Maintain pH 6.0–7.0; avoid alkaline conditions (>8.0) to prevent hydrolysis.
  • Temperature : Use fresh media within 2 weeks when stored at 4°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium
Reactant of Route 2
Reactant of Route 2
3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium

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